2,4-Difluoro-3-iodoaniline
Overview
Description
2,4-Difluoro-3-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It has a molecular weight of 255.01 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-3-iodoaniline is1S/C6H4F2IN/c7-3-1-2-4 (10)5 (8)6 (3)9/h1-2H,10H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2,4-Difluoro-3-iodoaniline is a solid at room temperature . It has a predicted boiling point of 266.7±40.0 °C and a predicted density of 2.086±0.06 g/cm3 . The compound has a predicted pKa value of 2.30±0.10 .Scientific Research Applications
Protease Inhibition Research
Finally, in the field of protease inhibition, which is crucial for understanding various biological processes and disease mechanisms, 2,4-Difluoro-3-iodoaniline can be used to design and synthesize new protease inhibitors. These inhibitors have significant implications in the treatment of diseases like HIV/AIDS and hypertension.
Each of these applications demonstrates the versatility and importance of 2,4-Difluoro-3-iodoaniline in scientific research, contributing to advancements across multiple fields .
Safety and Hazards
2,4-Difluoro-3-iodoaniline is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is used in the synthetic preparation of purine derivatives that are protein kinase modulators . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on or off, thereby altering their function and activity.
Mode of Action
Given its use in the synthesis of protein kinase modulators , it can be inferred that it may interact with protein kinases, potentially altering their activity and thus influencing cellular processes.
properties
IUPAC Name |
2,4-difluoro-3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVJNOOHMIVNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1437316-91-0 | |
Record name | 2,4-difluoro-3-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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